![molecular formula C8H11NOS B2517987 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole CAS No. 2199548-88-2](/img/structure/B2517987.png)
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole
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Description
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole is a chemical compound with the molecular formula C8H11NOS. It is a heterocyclic thiazole derivative that has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
Oligonucleotide Synthesis
Phosphoramidites, which are building blocks used in chemical synthesis of oligonucleotides, often contain modifications such as “2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole” for the synthesis of antisense oligos and siRNAs for therapeutic applications .
Dye-labeled Phosphoramidites
This compound can be used in the synthesis of dye-labeled phosphoramidites . These are used in the synthesis of oligos for detection in molecular assays and microarrays.
Structural Phosphoramidites
“2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole” can be used in the synthesis of structural phosphoramidites . These are used for the synthesis of primers, probes, or oligos for structural and mutagenesis studies.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-4-7-2-3-7/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRFCPGPLJVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole |
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